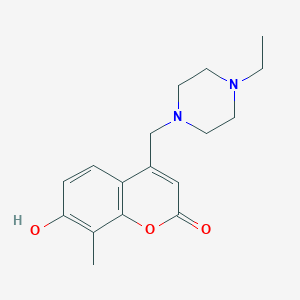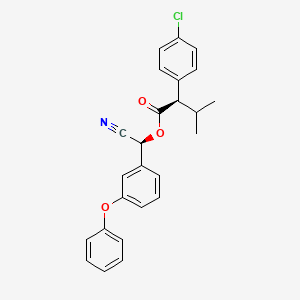![molecular formula C17H10ClN3OS2 B2844996 3-chloro-N-(4-(pyridin-2-yl)thiazol-2-yl)benzo[b]thiophene-2-carboxamide CAS No. 361479-25-6](/img/structure/B2844996.png)
3-chloro-N-(4-(pyridin-2-yl)thiazol-2-yl)benzo[b]thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-chloro-N-(4-(pyridin-2-yl)thiazol-2-yl)benzo[b]thiophene-2-carboxamide” is a compound that belongs to the group of azole heterocycles . These are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . Thiazoles and their derivatives have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Synthesis Analysis
The synthesis of thiazole-based compounds like “3-chloro-N-(4-(pyridin-2-yl)thiazol-2-yl)benzo[b]thiophene-2-carboxamide” has been increasing steadily due to their utility in various fields . The synthesis of these compounds often involves modification at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities .Molecular Structure Analysis
The molecular structure of “3-chloro-N-(4-(pyridin-2-yl)thiazol-2-yl)benzo[b]thiophene-2-carboxamide” is characterized by the presence of a thiazole ring, which is a five-membered heterocyclic compound containing nitrogen and sulfur atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Applications De Recherche Scientifique
Antioxidant Activity
Thiazole derivatives have been found to act as antioxidants. They can neutralize free radicals, which are harmful to our bodies and can cause various diseases .
Analgesic Activity
Compounds with a thiazole ring have been reported to exhibit analgesic (pain-relieving) properties. This makes them potential candidates for the development of new pain medications .
Anti-inflammatory Activity
Thiazole derivatives have also shown anti-inflammatory effects. They could be used in the treatment of conditions characterized by inflammation, such as arthritis .
Antimicrobial and Antifungal Activities
Thiazole compounds have demonstrated antimicrobial and antifungal properties, making them useful in combating various types of infections .
Antiviral Activity
Some thiazole derivatives have shown potential as antiviral agents. They could be used in the development of new drugs for treating viral infections .
Diuretic Activity
Thiazole compounds have been found to have diuretic effects, which can help remove excess fluid from the body. This could be beneficial in treating conditions like hypertension and heart failure .
Anticonvulsant Activity
Compounds with a thiazole ring have shown anticonvulsant properties, suggesting they could be used in the treatment of epilepsy .
Antitumor or Cytotoxic Activity
Thiazole derivatives have demonstrated antitumor and cytotoxic activities. They could potentially be used in cancer treatment .
Orientations Futures
Mécanisme D'action
Target of Action
The primary targets of the compound are yet to be identified. Compounds with similar structures, such as thiazoles, have been found to interact with a variety of biological targets, including enzymes, receptors, and ion channels .
Mode of Action
Thiazole derivatives, which share a similar structure, are known to interact with their targets through various mechanisms, including inhibition or activation of enzymatic activity, modulation of receptor function, and alteration of ion channel conductivity .
Propriétés
IUPAC Name |
3-chloro-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClN3OS2/c18-14-10-5-1-2-7-13(10)24-15(14)16(22)21-17-20-12(9-23-17)11-6-3-4-8-19-11/h1-9H,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAQUNTHHTGPGOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=NC(=CS3)C4=CC=CC=N4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(4-(pyridin-2-yl)thiazol-2-yl)benzo[b]thiophene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl]-2-thiophen-2-ylacetamide](/img/structure/B2844919.png)


![4-(2-Isopropyl-5-methylphenoxy)-6-phenylfuro[2,3-d]pyrimidine](/img/structure/B2844922.png)

![2-(benzylthio)-1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethanone](/img/structure/B2844927.png)
![N1-(2-ethylphenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2844928.png)
![2-(4-(methylsulfonyl)phenyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2844929.png)
![3-(4-chlorophenyl)-9-(3-hydroxypropyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2844930.png)
![5-(benzo[d][1,3]dioxol-5-ylamino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2844933.png)
![N-{2-[(4-methoxybenzyl)sulfanyl]-6-[(methylsulfanyl)methyl]-4-pyrimidinyl}-N-methylamine](/img/structure/B2844934.png)
